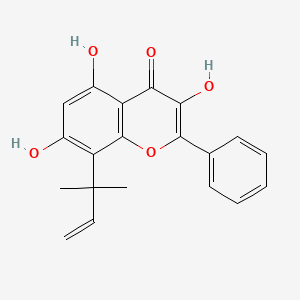

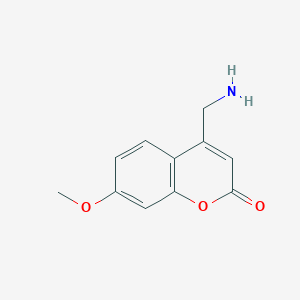

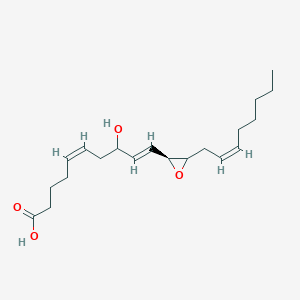

2H-1-苯并吡喃-2-酮,4-(氨基甲基)-7-甲氧基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-1-Benzopyran-2-one derivatives, commonly known as chromones, are a class of compounds known for their diverse pharmacological properties and significance in medicinal chemistry.

Synthesis Analysis

- Substituted 2-aminobenzo[b]pyrans, which include 2H-1-Benzopyran-2-one derivatives, can be synthesized through the three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The molecular structure of these compounds has been established through X-ray diffraction analysis (Shestopalov et al., 2003).

Molecular Structure Analysis

- The molecular and crystal structure of similar compounds, such as 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one, has been characterized by X-ray crystallography, revealing the conformation of the pyran ring in these molecules (You, 2004).

Chemical Reactions and Properties

- The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a related compound, involves steps such as addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction. These steps indicate the complexity and versatility of reactions these compounds can undergo (Jin, 2006).

Physical Properties Analysis

- The detailed physical properties of these compounds, such as their crystal structure and conformation, are crucial for understanding their reactivity and potential applications. The boat conformation of the pyran ring is a notable feature in some derivatives (You, 2004).

Chemical Properties Analysis

- Studies on related compounds like 6-methoxy-4H-1-benzopyran-7-ol, which is a character-donating component of the fragrance of Wisteria sinensis, show the potential for diverse chemical properties and applications of these compounds. The synthetic sequence for such compounds often involves multiple steps, highlighting their complex chemical nature (Demyttenaere et al., 2002).

科学研究应用

神经递质氨基酸的光裂解保护基团

2-氧代-2H-苯并[h]苯并吡喃衍生物,包括 2H-1-苯并吡喃-2-酮,4-(氨基甲基)-7-甲氧基-,用于开发新的基于苯并吡喃的光裂解保护基团。这些衍生物已应用于通过酯或氨基甲酸酯键连接神经递质氨基酸(如甘氨酸、丙氨酸、β-丙氨酸和γ-氨基丁酸 (GABA))来合成荧光生物共轭物。这些生物共轭物在可见光范围内表现出荧光发射,具有较高的量子产率,并且可以在特定的照射波长下经历光裂解反应。该应用对于神经递质的受控释放和时空研究具有重要意义 (索阿雷斯等人,2010)。

神经元回路研究的笼控神经递质

化合物 4-[[(2H-1-苯并吡喃-2-酮-7-氨基-4-甲氧基)羰基]氨基]丁酸 (BC204) 是一种笼控 GABA 衍生物,在紫外光照射下在生理培养基中释放 GABA。这个过程是通过香豆素部分的光溶解光降解发生的。BC204 在黑暗条件下的稳定性和缺乏内在活性使其成为涉及神经递质受控释放的长期生物学研究的优秀候选者 (屈滕等人,2005)。

呋喃香豆素的合成

甲氧基-7H-呋喃(3,2-g)(1)苯并吡喃-7-酮,一种具有广泛生物学性质的线性呋喃香豆素,可以使用 2H-1-苯并吡喃-2-酮衍生物合成。所提出方法涉及醚化、碘化、佩希曼缩合、偶联反应、水解和脱羧。该合成路线为呋喃香豆素的制备提供了一条新途径,在各种生物学背景下具有潜在应用 (华等人,2009)。

新型香豆素衍生物的合成和生物学筛选

新型香豆素衍生物,包括 7-甲氧基-4-甲基-8-[5-(取代芳基)异恶唑-3-基]-2H-苯并吡喃-2-酮,已被合成并筛选其抗菌和抗炎活性。合成过程从 7-羟基-4-甲基香豆素开始,包括查耳酮的环化。其中一些合成的化合物显示出显着的生物活性,表明 2H-1-苯并吡喃-2-酮衍生物在药物化学中的潜力 (古穆达维利等人,2009)。

安全和危害

未来方向

属性

IUPAC Name |

4-(aminomethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWMBPZRYBLNNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429225 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

CAS RN |

239136-56-2 |

Source

|

| Record name | 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239136-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B1240476.png)

![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)